molecular formula C8H17NO B1484652 trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol CAS No. 1867662-74-5

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol

Cat. No. B1484652
CAS RN: 1867662-74-5
M. Wt: 143.23 g/mol
InChI Key: PIYFOKBULXSUEI-HTQZYQBOSA-N
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Description

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol, also known as trans-2-MPA-CB, is a cyclic amino alcohol derived from the cyclobutanone ring. It is a structural isomer of trans-2-amino-cyclobutan-1-ol (trans-2-ACB), and is a member of the cyclobutane family of compounds. Trans-2-MPA-CB has been studied for its potential use in a variety of scientific and medical applications, including drug delivery, enzymatic catalysis, and as a substrate for enzymatic reactions.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound is synthesized using methods that incorporate a cyclobutane ring, which is crucial for conformational restriction. A key step involves the addition of methylmagnesium bromide to a cyclobutanone derivative, with solvent modulating the reaction's selectivity (Pérez-Fernández et al., 2008).

  • Structural Analysis and Stereochemistry : Research includes the stereoselective synthesis of free amino acids and the characterization of their structure. Stereocontrolled methodologies are developed for preparing derivatives, including studies on intramolecular hydrogen bonds and conformational analysis of these molecules (Izquierdo et al., 2005).

  • Conformational Preferences : Studies focus on the folding of oligomers into specific helical conformations, influenced by the trans-2-aminocyclobutane carboxylic acid structure. This includes both experimental observations and molecular modeling (Fernandes et al., 2010).

  • Physical Chemical Properties : Investigations into the physical chemical properties of the compound, such as pKa values and X-ray data to understand the planarity of the cyclobutane rings in these compounds (Feskov et al., 2017).

Applications in Peptide Synthesis and Molecular Design

  • Peptide Synthesis : The compound is used in the synthesis of beta-peptides, demonstrating its application in creating rigid peptide structures. This involves the preparation of beta,beta- and beta,delta-Dimers, showcasing its utility in biomedical applications (Illa et al., 2019).

  • Folding and Structural Relevance in Peptides : Research has shown that peptides containing trans-cyclobutane amino acid residues adopt more folded structures, influenced by the cis/trans relative configuration of the cyclobutane residue. This highlights the role of this compound in influencing peptide folding patterns (Illa et al., 2017).

  • Conformational Effects in γ-Peptide Templates : Studies demonstrate the compound's ability to form intramolecular hydrogen bonds, leading to organogel formation and influencing the overall peptide structure (Awada et al., 2017).

Miscellaneous Applications

  • Potential in Drug Discovery : Cyclobutane diamines, which are structurally related to trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol, are considered promising in drug discovery due to their conformational preferences and applications as building blocks (Radchenko et al., 2010).

  • Use in Nuclear Medicine : A derivative of this compound, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, is used in PET imaging for prostate cancer, indicating its relevance in diagnostic applications (Okudaira et al., 2011).

properties

IUPAC Name

(1R,2R)-2-(2-methylpropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)5-9-7-3-4-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYFOKBULXSUEI-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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